1-(3-Methoxyphenyl)piperidin-3-amine
Overview
Description
“1-(3-Methoxyphenyl)piperidin-3-amine” is a compound with the CAS Number: 1247394-60-0 . It has a molecular weight of 206.29 and its IUPAC name is 1-(3-methoxyphenyl)-3-piperidinamine . It is in liquid form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18N2O/c1-15-12-6-2-5-11(8-12)14-7-3-4-10(13)9-14/h2,5-6,8,10H,3-4,7,9,13H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Kinetics and Mechanisms of Reactions
Studies on the kinetics and mechanisms of reactions involving 3-methoxyphenyl derivatives and alicyclic amines have provided insights into the reactivity and interaction of such compounds. For instance, Castro et al. (2001) explored the kinetics and mechanisms of reactions of 3-methoxyphenyl and other phenyl thionocarbonates with alicyclic amines, highlighting the formation of zwitterionic and anionic intermediates during these reactions (Castro, Leandro, Quesieh, & Santos, 2001). Such studies are fundamental in understanding the chemical behavior of 1-(3-Methoxyphenyl)piperidin-3-amine derivatives in various environments.
Synthesis and Chemical Transformations
The synthesis and transformation of compounds related to this compound are key areas of research. For example, Csatayová et al. (2010) reported on the diastereoselective synthesis of naturally occurring piperidine alkaloids, employing methoxyaminocarbonylation as a key step (Csatayová, Špánik, Ďurišová, & Szolcsányi, 2010). This illustrates the compound's utility in synthesizing complex natural products and pharmaceuticals.
Pharmaceutical Research and Development
In pharmaceutical research, derivatives of this compound are explored for their potential as drug intermediates. Millet and Baudoin (2015) developed a palladium-catalyzed method for β-selective C(sp^3)-H arylation of N-Boc-piperidines, showcasing the compound's relevance in constructing pharmacologically active molecules (Millet & Baudoin, 2015).
Analytical Characterization and Novel Applications
Analytical characterization and exploration of novel applications constitute another domain of research. For instance, the study by Wallach et al. (2014) on the synthesis and analytical characterization of PCP and PCPy analogues underscores the significance of this compound and related compounds in neuropharmacological research (Wallach, De Paoli, Adejare, & Brandt, 2014).
Safety and Hazards
Future Directions
Piperidines, such as “1-(3-Methoxyphenyl)piperidin-3-amine”, are among the most important synthetic fragments for designing drugs . The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific literature, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety . This suggests that there is ongoing research in this field, and the development of new synthesis methods and applications for piperidine derivatives is a promising future direction .
Properties
IUPAC Name |
1-(3-methoxyphenyl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-2-5-11(8-12)14-7-3-4-10(13)9-14/h2,5-6,8,10H,3-4,7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCVDMFQFFJJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247394-60-0 | |
Record name | 1-(3-methoxyphenyl)piperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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